1-Bromo-4-(phenoxymethyl)benzene

Descripción general

Descripción

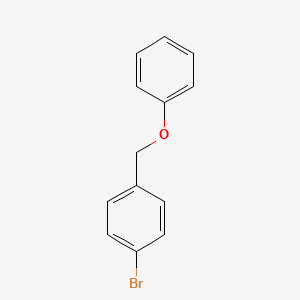

1-Bromo-4-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H11BrO. It is a brominated derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a phenoxymethyl group is attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in organic chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(phenoxymethyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of phenol with N,N,N-trimethyl-2-hydroxyethyl-ammonium hydroxide in the presence of lithium hydroxide monohydrate at room temperature. This is followed by the reaction with 1-bromo-4-(bromomethyl)benzene under similar conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as phenoxymethylbenzene derivatives.

Coupling Reactions: Biaryl compounds are typically formed.

Aplicaciones Científicas De Investigación

1-Bromo-4-(phenoxymethyl)benzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: Used in the development of new drug candidates and active pharmaceutical ingredients.

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(phenoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The phenoxymethyl group can also participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound .

Comparación Con Compuestos Similares

- 1-Bromo-4-(dimethoxymethyl)benzene

- 4-Bromodiphenyl ether

- 4-Bromophenoxybenzene

Comparison: 1-Bromo-4-(phenoxymethyl)benzene is unique due to the presence of the phenoxymethyl group, which provides distinct electronic properties compared to other brominated benzene derivatives. This uniqueness makes it valuable in specific synthetic applications where electronic effects play a crucial role .

Actividad Biológica

1-Bromo-4-(phenoxymethyl)benzene, with the chemical formula CHBrO and CAS number 20600-22-0, is a brominated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted by a phenoxymethyl group. The unique structural features of this compound suggest various interactions with biological systems, making it a candidate for pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the lipophilicity and reactivity of the compound, potentially facilitating its penetration into biological membranes and enhancing its interaction with cellular targets.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation: It may interact with various receptors, affecting signal transduction pathways that regulate gene expression and cellular responses.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential: Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect could be mediated through the activation of caspases or modulation of signaling pathways related to cell survival.

- Anti-inflammatory Effects: Some studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines or signaling pathways such as NF-kB.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine production |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption: Due to its lipophilic nature, the compound is likely to be well absorbed when administered orally.

- Distribution: The compound may distribute widely in tissues due to its ability to cross cell membranes.

- Metabolism: It is expected to undergo metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion: Metabolites are likely excreted through urine after conjugation processes such as glucuronidation.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo Studies: To confirm the efficacy and safety profiles observed in vitro.

- Mechanistic Studies: To define specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced biological activity.

Propiedades

IUPAC Name |

1-bromo-4-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVLWVAXLYUCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352414 | |

| Record name | 1-bromo-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-22-0 | |

| Record name | 1-Bromo-4-(phenoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.